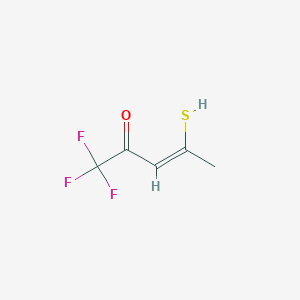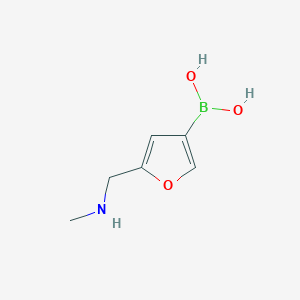
5-((Methylamino)methyl)furan-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Methylamino)methyl)furan-3-ylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a furan ring substituted with a boronic acid group and a methylamino methyl group, making it a versatile reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)furan-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate in a solvent like ethanol or water, with the reaction being carried out at temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Methylamino)methyl)furan-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-((Methylamino)methyl)furan-3-ylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of molecular probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 5-((Methylamino)methyl)furan-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The furan ring provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-((Methylamino)methyl)furan-3-ylboronic acid include other boronic acids and their derivatives, such as phenylboronic acid and 3-formylphenylboronic acid .
Uniqueness
What sets this compound apart from other boronic acids is its unique combination of a furan ring and a methylamino methyl group. This structure provides enhanced reactivity and stability, making it a valuable reagent in various chemical and biological applications .
Eigenschaften
Molekularformel |
C6H10BNO3 |
|---|---|
Molekulargewicht |
154.96 g/mol |
IUPAC-Name |
[5-(methylaminomethyl)furan-3-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO3/c1-8-3-6-2-5(4-11-6)7(9)10/h2,4,8-10H,3H2,1H3 |
InChI-Schlüssel |
IITRAKGZVINPNO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=COC(=C1)CNC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


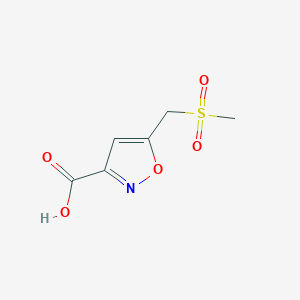
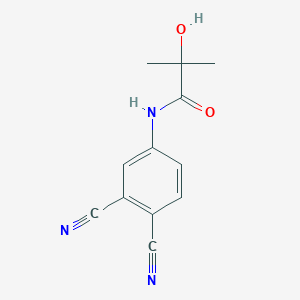
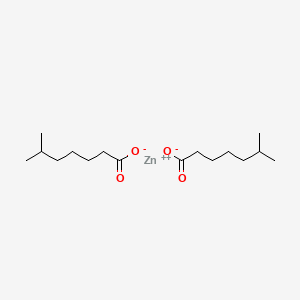
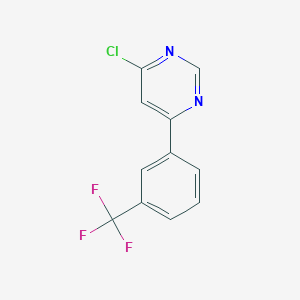
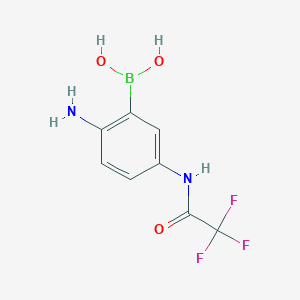
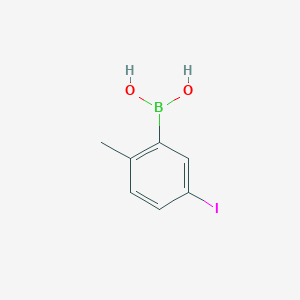
![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
![N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)
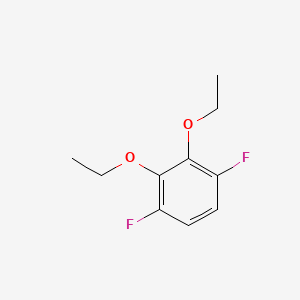

![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
